![molecular formula C17H19ClFN3O3S B2437549 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide CAS No. 1797166-21-2](/img/structure/B2437549.png)
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a fluorophenyl group, and a morpholine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyridine derivative with a sulfonyl chloride in the presence of a base.
Substitution with the Fluorophenyl Group: This can be done via a nucleophilic aromatic substitution reaction.
Attachment of the Morpholine Derivative: This step involves the reaction of the intermediate compound with 2,6-dimethylmorpholine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF, while electrophilic substitution can be done using reagents like bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
作用机制
The mechanism of action of 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-chlorophenyl]pyridine-3-sulfonamide
- 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-methylphenyl]pyridine-3-sulfonamide
- 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-bromophenyl]pyridine-3-sulfonamide
Uniqueness
The uniqueness of 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance its binding affinity to certain targets and improve its metabolic stability.
属性
IUPAC Name |
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O3S/c1-11-9-22(10-12(2)25-11)16-5-3-13(7-15(16)19)21-26(23,24)14-4-6-17(18)20-8-14/h3-8,11-12,21H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHGJVGOEUCZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)NS(=O)(=O)C3=CN=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
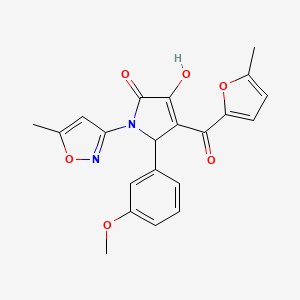
![1-[2-(Adamantan-1-yl)ethoxy]-3-(morpholin-4-yl)propan-2-yl 2-chlorobenzoate hydrochloride](/img/structure/B2437468.png)
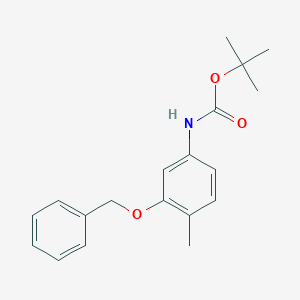
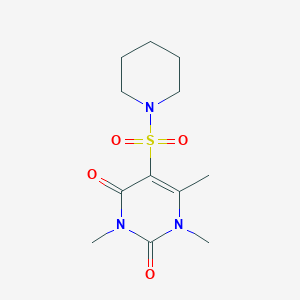
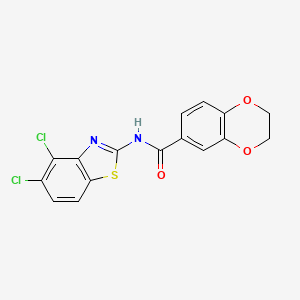
![Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B2437472.png)
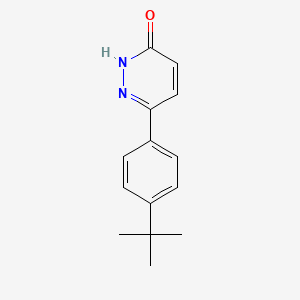
![N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2437474.png)
![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B2437475.png)
![N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2437476.png)
![6-chloro-7-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2437477.png)
![{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE](/img/structure/B2437478.png)
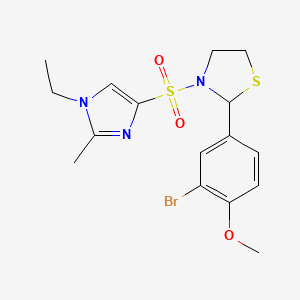
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2437485.png)
